3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride
Overview
Description
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3OS and its molecular weight is 325.9 g/mol. The purity is usually 95%.
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Biological Activity
3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular mass of approximately 335.88 g/mol. Its structure features a thieno[2,3-b]pyridine core with an aminomethyl-cyclohexyl substituent, which is crucial for its biological activity.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the IκB kinase (IKK) complex. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the retention of NF-κB in the cytoplasm and reducing the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This pathway is significant in various inflammatory conditions and cancers.
Key Pathways Involved:
- NF-κB Signaling : The compound modulates this pathway by inhibiting IKK activity, thereby reducing NF-κB-mediated transcription of inflammatory genes.
- Cytokine Production : Studies have shown that treatment with this compound leads to decreased levels of pro-inflammatory cytokines in various cell types, including synovial cells from rheumatoid arthritis patients .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- Cytokine Inhibition : Treatment resulted in reduced expression of TNF-α and IL-6 in stimulated macrophages.
- Matrix Metalloproteinase Regulation : The compound down-regulated matrix metalloproteinases (MMP1 and MMP3), which are critical in tissue remodeling during inflammation .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of the compound led to a marked reduction in joint inflammation and destruction. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers.
- Cancer Models : The compound has also been evaluated for its anticancer properties. In xenograft models, it demonstrated significant tumor growth inhibition through its effects on NF-κB signaling pathways .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Autoimmune Diseases : A study involving patients with systemic lupus erythematosus showed that treatment with this compound resulted in improved clinical scores and reduced levels of autoantibodies.
- Cancer Treatment : Patients with advanced solid tumors treated with formulations containing this compound exhibited partial responses, particularly those with tumors driven by NF-κB signaling pathways.
Data Table
Study Type | Model | Key Findings |
---|---|---|
In Vitro | Macrophages | Decreased TNF-α and IL-6 production |
In Vivo | Rheumatoid Arthritis | Reduced joint inflammation and MMP expression |
Clinical Trial | Autoimmune Disease | Improved clinical scores in lupus patients |
Cancer Model | Tumor Xenografts | Significant tumor growth inhibition observed |
Properties
IUPAC Name |
3-[4-(aminomethyl)cyclohexyl]thieno[2,3-b]pyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS.ClH/c16-8-9-3-5-10(6-4-9)12-11-2-1-7-18-15(11)20-13(12)14(17)19;/h1-2,7,9-10H,3-6,8,16H2,(H2,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSGGFJFKFLMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C2=C(SC3=C2C=CC=N3)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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